molecular formula C11H13NO B1266648 4-Butoxybenzonitrile CAS No. 5203-14-5

4-Butoxybenzonitrile

Cat. No. B1266648
M. Wt: 175.23 g/mol
InChI Key: RRGQINKVTNAIBB-UHFFFAOYSA-N
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Patent
US05340701

Procedure details

250 ml of butanol and 15.2 g (0.66 mol) of sodium are heated in a sulfonation flask under a protective-gas atmosphere until the metal has fully reacted. The mixture is cooled, p-chlorobenzonitrile is added in portions, and the reaction mixture is subsequently refluxed for about 16 hours. The cooled mixture is poured into water and extracted with ethyl acetate. The organic phase is then dried using MgSO4 and filtered, and the solvent is evaporated, giving 95% of theory of the title product.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[Na].Cl[C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1>O>[CH2:1]([O:5][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH3:4] |^1:5|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
15.2 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has fully reacted
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is subsequently refluxed for about 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase is then dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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